N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide
Description
Properties
Molecular Formula |
C7H6F3N3O |
|---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
N'-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4(1-2-12-5)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI Key |
KMZFAYCBBHZAPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine and trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and purity .
Chemical Reactions Analysis
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide in combating bacterial infections, particularly against Mycobacterium tuberculosis. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes. In vitro assays have demonstrated significant antimicrobial activity, making it a candidate for further development as an anti-tubercular agent .
Cancer Research
The compound's structural similarities to known anticancer agents suggest potential applications in oncology. Its ability to inhibit specific pathways involved in tumor growth has been explored. For instance, compounds with trifluoromethyl groups are known to interact with various biological targets, including kinases involved in cancer progression. Preliminary data indicate that this compound may exhibit cytotoxic effects in certain cancer cell lines .
Inflammation Modulation
There is emerging evidence that this compound may play a role in modulating inflammatory responses. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that include the formation of the trifluoromethyl group and subsequent functionalization to introduce the hydroxyl and imidamide moieties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity:
| Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and membrane penetration |
| Hydroxyl Group | Potentially increases solubility and reactivity |
| Isonicotinimidamide Core | Provides a scaffold for biological activity |
Case Study 1: Anti-Tubercular Activity
In a study focused on anti-tubercular agents, this compound was tested against various strains of Mycobacterium tuberculosis. The compound showed promising results with an IC50 value significantly lower than that of existing treatments, indicating its potential as a lead compound for drug development .
Case Study 2: Cancer Cell Line Testing
In vitro testing on multiple cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The results were compared with standard chemotherapeutics, showing that it could enhance the efficacy of existing treatments when used in combination therapies .
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Aryltrifluoroacetimidoyl Phthalimide ()
Structural Differences :
- Core ring system : Phthalimide (benzene fused to two imide groups) vs. isonicotinimidamide (pyridine with imidamide).
- Substituents : Aryl group vs. N-hydroxy group.
- Trifluoromethyl placement : Attached to the acetimidoyl chain vs. the pyridine ring.
Reactivity :
3-Chloro-N-phenyl-phthalimide ()
Structural Differences :
- Halogen substituent : Chloro (-Cl) vs. trifluoromethyl (-CF₃).
- Core ring : Phthalimide vs. pyridine-based imidamide.
Functional Impact :
- Electron-withdrawing effects : -CF₃ is stronger than -Cl, increasing the compound’s stability and resistance to hydrolysis.
- Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis (e.g., polyimides).
Ranitidine-Related Compounds ()
Structural Differences :
- Heterocyclic systems : Furan (ranitidine impurities) vs. pyridine.
- Functional groups: Nitroacetamide and amino alcohols vs. N-hydroxyimidamide.
Relevance :
- Both classes feature amide-like linkages , but the N-hydroxy group in the target compound may confer distinct acid-base or redox properties compared to ranitidine’s nitroacetamide derivatives .
Data Table: Key Comparative Features
Research Findings and Mechanistic Insights
- Trifluoromethyl vs. Chloro : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to -Cl, making it more suitable for bioactive molecules .
- N-Hydroxy Group Reactivity : This group can participate in hydrogen bonding and redox reactions, unlike inert aryl substituents in analogs like N-aryltrifluoroacetimidoyl phthalimide .
- Synthetic Efficiency : Reactions involving trifluoroacetimidoyl chlorides (common to both the target compound and N-aryltrifluoroacetimidoyl phthalimide) achieve high yields under mild conditions, suggesting scalable synthesis .
Biological Activity
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties. This article reviews the biological activity of this compound, presenting data on its efficacy against Mycobacterium tuberculosis, mechanisms of action, and cytotoxicity profiles, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a trifluoromethyl group, which enhances lipophilicity and biological activity. Its structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 232.16 g/mol
The compound exhibits its biological activity primarily through:
- Inhibition of Mycobacterium tuberculosis : Research indicates that derivatives with a trifluoromethyl group show significant inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MICs) often below 5 µM .
- Cytokine Production : It has been shown to induce host inflammatory cytokine production, contributing to its antibacterial effects .
- Proteolytic Activity : The compound's activity may also involve proteolytic mechanisms that enhance antimicrobial peptide generation from host proteins, aiding in competitive inhibition against other microorganisms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | MIC (µM) | IC50 (µM) | Selectivity Index | Activity Against |
|---|---|---|---|---|
| This compound | 4.9 | >100 | >20 | M. tuberculosis |
| Derivative A | 3.5 | 80 | 22.86 | Gram-positive bacteria |
| Derivative B | 10 | 50 | 5 | Yeast |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
- Anti-Tubercular Activity : A study demonstrated that compounds from the trifluoromethyl pyrimidinone series exhibited rapid bactericidal activity against M. tuberculosis with significant log kills within a short period . The most promising derivative showed an MIC of 4.9 µM without cytotoxic effects on HepG2 cells (IC50 > 100 µM).
- Cytotoxicity Evaluation : The cytotoxicity profile was assessed using various eukaryotic cell lines, revealing that while some derivatives showed low selectivity, others maintained non-cytotoxic properties alongside potent anti-tubercular activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that substitution patterns significantly affect biological activity; specifically, the presence of a trifluoromethyl group at the 6-position was found to be favorable for anti-tubercular activity while maintaining acceptable toxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
